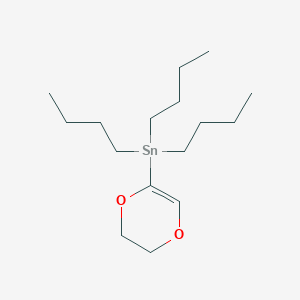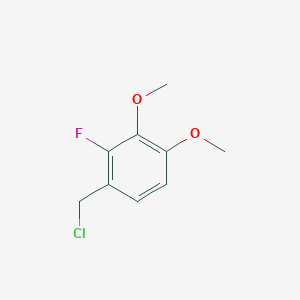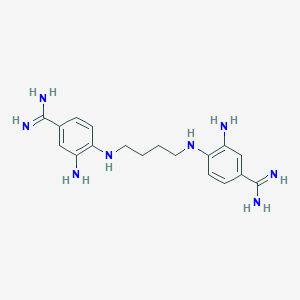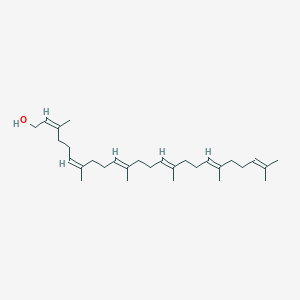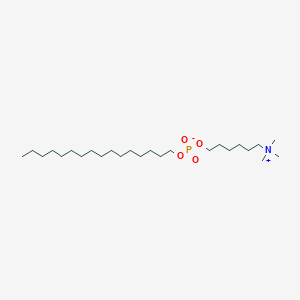
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate, also known as CTAB, is a cationic surfactant commonly used in scientific research. Its unique chemical properties make it an essential component in various applications, including DNA extraction, protein purification, and nanomaterial synthesis.
Wirkmechanismus
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate's mechanism of action is based on its ability to form micelles in aqueous solutions. The hydrophobic tails of Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate molecules aggregate in the center of the micelle, while the hydrophilic heads interact with the solvent. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate's positive charge allows it to interact with negatively charged molecules, such as DNA and proteins, facilitating their isolation and purification.
Biochemische Und Physiologische Effekte
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate has been shown to have low toxicity in vitro, making it a suitable reagent for many biological applications. However, it can cause irritation and damage to the skin and eyes if not handled properly. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate can also interact with cell membranes, disrupting their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate has several advantages over other surfactants in scientific research. Its positive charge allows it to interact with negatively charged molecules, facilitating their isolation and purification. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is also relatively inexpensive and widely available. However, Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate can interfere with downstream applications if not removed properly, and its positive charge can interfere with some analytical techniques.
Zukünftige Richtungen
There are many potential future directions for Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate research. One area of interest is the development of new Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate-based surfactants with improved properties, such as lower toxicity and increased stability. Another area of interest is the use of Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate in the synthesis of nanomaterials, where it can act as a template for the formation of nanoparticles with specific properties. Finally, Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate's ability to interact with biomolecules makes it a promising candidate for the development of new diagnostic and therapeutic agents.
Conclusion:
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is a cationic surfactant with unique chemical properties that make it an essential component in various scientific applications. Its positive charge allows it to interact with negatively charged molecules, facilitating their isolation and purification. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate has low toxicity in vitro, making it a suitable reagent for many biological applications. However, it can cause irritation and damage to the skin and eyes if not handled properly. There are many potential future directions for Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate research, including the development of new Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate-based surfactants and the use of Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate in the synthesis of nanomaterials.
Synthesemethoden
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is synthesized by reacting hexadecylamine with chloroform and sodium hydroxide. The reaction produces a quaternary ammonium salt, which is then purified through recrystallization. The resulting product is a white powder with a molecular weight of 445.03 g/mol.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is widely used in scientific research due to its ability to interact with biomolecules such as DNA and proteins. Its positive charge allows it to bind to negatively charged molecules, facilitating their isolation and purification. Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate is commonly used in DNA extraction protocols, where it binds to DNA, separating it from other cellular components. It is also used in protein purification, where it helps to solubilize and stabilize proteins.
Eigenschaften
CAS-Nummer |
133261-51-5 |
|---|---|
Produktname |
Hexadecyl 6-(trimethylazaniumyl)hexyl phosphate |
Molekularformel |
C25H54NO4P |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
hexadecyl 6-(trimethylazaniumyl)hexyl phosphate |
InChI |
InChI=1S/C25H54NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-29-31(27,28)30-25-22-19-17-20-23-26(2,3)4/h5-25H2,1-4H3 |
InChI-Schlüssel |
LMQPNDKSTFMVIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCC[N+](C)(C)C |
Andere CAS-Nummern |
133261-51-5 |
Synonyme |
He-PC6 hexadecylphospho(N,N,N-trimethylamino)hexanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



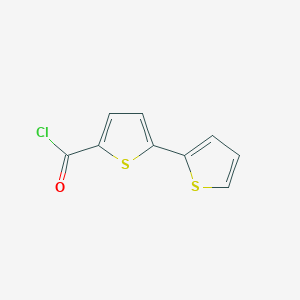
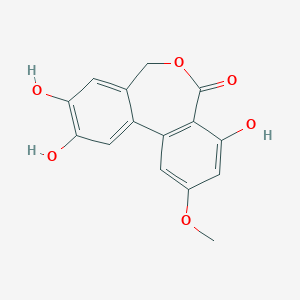
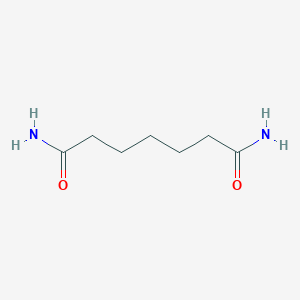
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
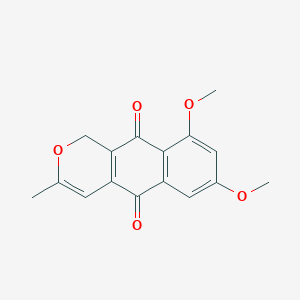
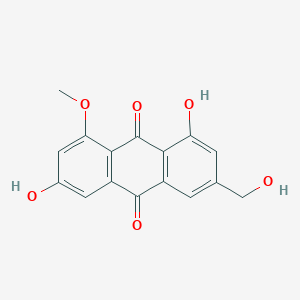
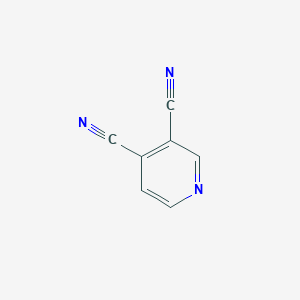
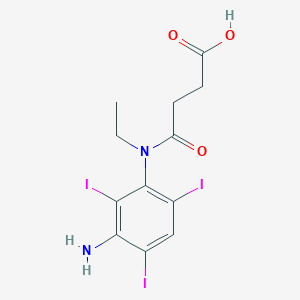
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
